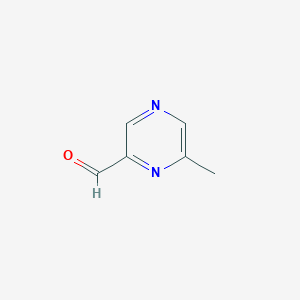

6-Methylpyrazine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 6-Methylpyrazine-2-carbaldehyde often involves multicomponent reactions and innovative synthetic strategies. For instance, one study demonstrates the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines, developed by treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution, highlighting a synthetic route that involves deprotection, imination, and heterocyclization steps (Tseng, Tsai, Li, & Wong, 2019).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows diverse coordination environments and bonding patterns, which are crucial for understanding the chemical behavior of 6-Methylpyrazine-2-carbaldehyde. For example, complexes involving similar ligands exhibit a range of structural motifs, including hexanuclear complexes and unusual topologies, as seen in nickel(II) carboxylate chemistry (Escuer, Vlahopoulou, & Mautner, 2011).

Chemical Reactions and Properties

6-Methylpyrazine-2-carbaldehyde and its derivatives participate in various chemical reactions, forming complex structures with metals or undergoing transformations that lead to new heterocyclic compounds. Such reactivity is exemplified by the formation of penta- and hexanuclear complexes when reacting with nickel(II) ions, demonstrating the compound's versatility in coordination chemistry and its potential for creating materials with novel magnetic properties (Escuer et al., 2011).

Applications De Recherche Scientifique

Synthetic Chemistry

6-Methylpyrazine-2-carbaldehyde serves as a precursor in the synthesis of complex molecular structures, demonstrating its importance in synthetic chemistry. For instance, it is utilized in the preparation of nickel(II) carboxylate complexes, which exhibit intriguing magnetic properties. The reaction conditions and the nature of the metal salts influence the formation of these complexes, revealing the compound's versatility in synthesizing hexanuclear and pentanuclear clusters with potential applications in magnetochemistry (Escuer, Vlahopoulou, & Mautner, 2011).

Anticancer Research

In anticancer research, derivatives of 6-Methylpyrazine-2-carbaldehyde, such as thiosemicarbazones, have been synthesized and evaluated for their efficacy against cancer cell lines. These compounds, particularly when complexed with metals like palladium, have shown significant cytotoxic activity against human colon and prostate cancer cells. This highlights the potential of 6-Methylpyrazine-2-carbaldehyde derivatives in developing new anticancer agents (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).

Crystal Engineering

The compound has also been used in crystal engineering to create novel structures like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. These compounds, characterized by symmetrical molecules and intramolecular hydrogen bonds, offer insights into the principles of crystal formation and stability, potentially guiding the design of new crystalline materials (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Safety And Hazards

The safety information for 6-Methylpyrazine-2-carbaldehyde indicates that it is a hazardous compound . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Relevant Papers The relevant papers for 6-Methylpyrazine-2-carbaldehyde include studies on the identification of volatile compounds in chocolate malt , and the safety data sheet provided by Fisher Sci . These papers provide valuable information on the properties and applications of 6-Methylpyrazine-2-carbaldehyde.

Propriétés

IUPAC Name |

6-methylpyrazine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-7-3-6(4-9)8-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRHJXNIMHYZRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622750 |

Source

|

| Record name | 6-Methylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyrazine-2-carbaldehyde | |

CAS RN |

116758-01-1 |

Source

|

| Record name | 6-Methylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B37734.png)

![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-5-carboxylic acid phenyl ester](/img/structure/B37740.png)

![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)

![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)